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Compound of Interest

Compound Name: PZ-1190

Cat. No.: B2952637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multistep mechanochemical

synthesis of PZ-1190, a potent multitarget serotonin and dopamine ligand with potential

antipsychotic properties.[1] This solid-state approach offers significant advantages over

traditional solvent-based (batch) synthesis, including improved yields, drastically reduced

reaction times, and a decreased reliance on toxic reagents and organic solvents.[1][2] All

intermediates and the final product can be isolated in high purity through simple extraction,

eliminating the need for chromatographic purification.[1]

Overview and Comparison of Synthesis Methods
Mechanochemistry provides a more sustainable and efficient pathway for the synthesis of PZ-
1190 compared to the classical five-step batch method. The mechanochemical protocol

reduces the overall synthesis time from 42 hours to just 4 hours and increases the overall yield

from 32% to 56%.[1]
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Parameter Classical Batch Synthesis
Multistep
Mechanochemical
Synthesis

Overall Yield 32%[1] 56%[1]

Total Reaction Time 42 hours[1] 4 hours[1]

Purification Method Chromatographic Purification Extraction Only[1]

Key Reagents
LiAlH₄, 2-iodoxybenzoic acid

(IBX)

NaBH₄, Calcium Hypochlorite

(Ca(OCl)₂)

Environmental Impact
High use of toxic solvents and

reagents

Reduced use of toxic solvents

and reagents[1]

Experimental Workflow and Logic
The synthesis of PZ-1190 from the starting material, Boc-L-β-homoproline, is a five-step

process. The mechanochemical approach adapts each of these steps to be performed in a ball

mill, using mechanical force to drive the reactions in a solid or near-solid state.

Diagram: Mechanochemical Synthesis Workflow
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Step 1: Reduction

Step 2: Oxidation Step 3: Reductive Amination

Step 4: Deprotection Step 5: Sulfonylation

Boc-L-β-homoproline (1a)

Intermediate Alcohol (2a)

 NaBH₄ / LAG
 Milling: 60 min

Intermediate Aldehyde (3)

 Ca(OCl)₂ / LAG
 Milling: 30 min

Intermediate Amine (5)

 NaBH₄ / LAG
 Milling: 60 min

1-(benzo[b]thiophen-4-yl)piperazine (4a)

 NaBH₄ / LAG
 Milling: 60 min

Intermediate Secondary Amine (6)

 HCl in Dioxane / LAG
 Milling: 30 min

Final Product PZ-1190

 K₂CO₃ / LAG
 Milling: 60 min

Dansyl Chloride

 K₂CO₃ / LAG
 Milling: 60 min

Click to download full resolution via product page

Caption: Workflow for the 5-step mechanochemical synthesis of PZ-1190.
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Detailed Experimental Protocols
The following protocols are adapted from the successful gram-scale synthesis of PZ-1190.[1]

All milling operations should be conducted in a suitable planetary ball mill or mixer mill. Liquid-

Assisted Grinding (LAG) is utilized in several steps, where a minimal amount of a liquid is

added to facilitate the reaction.

Materials and Equipment
Starting Materials: Boc-L-β-homoproline, 1-(benzo[b]thiophen-4-yl)piperazine, Dansyl

chloride.

Reagents: Sodium borohydride (NaBH₄), Calcium hypochlorite (Ca(OCl)₂), Potassium

carbonate (K₂CO₃), 4 M HCl in dioxane.

Solvents (for LAG and extraction): Ethyl acetate (EtOAc), Dichloromethane (DCM), Water

(H₂O), Methanol (MeOH).

Equipment: Planetary ball mill or mixer mill with stainless steel grinding jars and balls.

Protocol 1: Step 1 - Reduction of Boc-L-β-homoproline
(1a)

Place Boc-L-β-homoproline (1.0 equiv) and Sodium Borohydride (NaBH₄, 4.0 equiv) into a

stainless steel grinding jar.

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

Mill the mixture at the appropriate frequency for 60 minutes.

After milling, quench the reaction by carefully adding methanol.

Remove the solvent under reduced pressure.

Perform a standard aqueous workup to isolate the product, Intermediate Alcohol (2a).
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Protocol 2: Step 2 - Oxidation of Intermediate Alcohol
(2a)

Place Intermediate Alcohol (2a) (1.0 equiv) and Calcium Hypochlorite (Ca(OCl)₂, 2.0 equiv)

into the grinding jar.

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

Mill the mixture for 30 minutes.

After milling, extract the product with dichloromethane (DCM).

Filter the mixture and wash the solid residue with additional DCM.

Combine the organic phases and evaporate the solvent to yield Intermediate Aldehyde (3).

Protocol 3: Step 3 - Reductive Amination
Place Intermediate Aldehyde (3) (1.0 equiv) and 1-(benzo[b]thiophen-4-yl)piperazine (4a)

(1.0 equiv) into the grinding jar.

Add methanol as the LAG agent (η = 1.0 μL/mg).

Mill the mixture for 30 minutes to form the iminium intermediate.

Add Sodium Borohydride (NaBH₄, 2.0 equiv) to the jar.

Continue milling for an additional 30 minutes (total milling time: 60 minutes).

After milling, quench with water and extract the product with ethyl acetate to isolate

Intermediate Amine (5).

Protocol 4: Step 4 - Boc Deprotection
Place Intermediate Amine (5) (1.0 equiv) into the grinding jar.

Add 4 M HCl in dioxane (2.0 equiv) as the LAG agent.

Mill the mixture for 30 minutes.
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After milling, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize the

acid.

Extract the product with ethyl acetate to yield the Intermediate Secondary Amine (6).

Protocol 5: Step 5 - Sulfonylation
Place Intermediate Secondary Amine (6) (1.0 equiv), Dansyl Chloride (1.05 equiv), and

Potassium Carbonate (K₂CO₃, 3.0 equiv) into the grinding jar.

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

Mill the mixture for 60 minutes.

After milling, add water to the jar and extract the final product, PZ-1190, with ethyl acetate.

Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the

solvent to yield pure PZ-1190.

This mechanochemical approach successfully yields PZ-1190 in high enantiomeric purity

(≥99% ee), demonstrating that the grinding process does not affect the integrity of the

stereocenter.[1] These protocols represent a sustainable and highly efficient method for the

synthesis of preclinical drug candidates.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2952637#how-to-synthesize-pz-1190-using-
mechanochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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